molecular formula C12H18N4O2 B5749100 1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 61080-34-0

1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B5749100
CAS No.: 61080-34-0
M. Wt: 250.30 g/mol
InChI Key: OVAQNLROJBJQTA-UHFFFAOYSA-N
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Description

“1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C12H18N4O2 . It is related to other purine derivatives such as "1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-" and "1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-" .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray crystallography . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 250.297 Da . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Properties

IUPAC Name

1-methyl-8,9-dipropyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-4-6-8-13-9-10(16(8)7-5-2)14-12(18)15(3)11(9)17/h4-7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAQNLROJBJQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CCC)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356422
Record name STK596664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61080-34-0
Record name STK596664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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